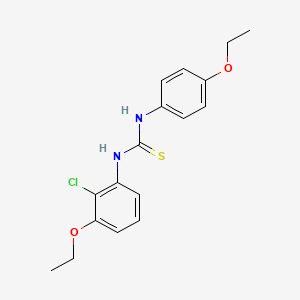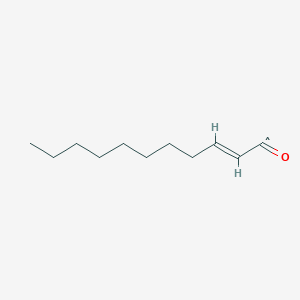
Undecylenic acid, animal protein condensate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undecylenic acid, animal protein condensate is a compound formed by the thermal condensation of undecylenic acid with various animal proteins. Undecylenic acid is an unsaturated fatty acid derived from castor oil and is known for its antifungal properties . When combined with animal proteins, it forms a unique compound with diverse applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of undecylenic acid, animal protein condensate involves the thermal condensation of undecylenic acid with animal proteins such as wool, vegetable protein, gelatin, and chicken feather . The reaction typically occurs at temperatures around 240°C for approximately one hour. The process involves the transamidification of the fatty acid with the protein, resulting in the formation of polypeptide surfactants .
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar thermal condensation methods. The proteins and fatty acids are preheated to around 180-190°C, and the reaction is carried out under a nitrogen atmosphere to minimize color formation . The resulting product is a dark brown, waxy mass that is soluble in various solvents such as acetone, chloroform, and ethanol .
Analyse Chemischer Reaktionen
Types of Reactions
Undecylenic acid, animal protein condensate undergoes several types of chemical reactions, including:
Transamidification: The primary reaction involved in its synthesis, where the fatty acid reacts with the protein to form polypeptide surfactants.
Oxidation and Reduction: These reactions can occur under specific conditions, altering the chemical structure and properties of the compound.
Substitution: The compound can undergo substitution reactions with various reagents, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include fatty acids (such as lauric and stearic acids) and fatty amines (such as dodecylamine and N-[γ-aminopropyl] dodecylamine) . The reactions typically occur at elevated temperatures (225-250°C) and may require specific pH conditions to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound include polypeptide surfactants with good foaming characteristics and low surface tensions . These products are useful in various applications, including personal care and industrial cleaning.
Wissenschaftliche Forschungsanwendungen
Undecylenic acid, animal protein condensate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of undecylenic acid, animal protein condensate involves its interaction with cellular components. Undecylenic acid demonstrates effectiveness against fungal infections by inhibiting the growth of Candida albicans . The compound’s antifungal properties are attributed to its ability to disrupt the fungal cell membrane and inhibit hyphae formation . Additionally, undecylenic acid has been shown to induce apoptosis in tumor cells through a caspase-dependent mechanism, involving a reduction in mitochondrial membrane potential .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lauric Acid: Another fatty acid used in the preparation of polypeptide surfactants.
Stearic Acid: A saturated fatty acid commonly used in similar reactions.
Dodecylamine: A fatty amine used in the synthesis of polypeptide surfactants.
Uniqueness
Undecylenic acid, animal protein condensate is unique due to its combination of antifungal properties and surfactant characteristics. Unlike other fatty acids, undecylenic acid has a terminal double bond, which contributes to its distinct chemical reactivity and biological activity . Additionally, its ability to form polypeptide surfactants with animal proteins sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C11H19O |
|---|---|
Molekulargewicht |
167.27 g/mol |
InChI |
InChI=1S/C11H19O/c1-2-3-4-5-6-7-8-9-10-11-12/h9-10H,2-8H2,1H3 |
InChI-Schlüssel |
WYFLXJGCCWFIPT-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/[C]=O |
Kanonische SMILES |
CCCCCCCCC=C[C]=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[[5-(4-methylphenyl)thieno[2,3-D]pyrimidin-4-YL]thio]-](/img/structure/B13793132.png)

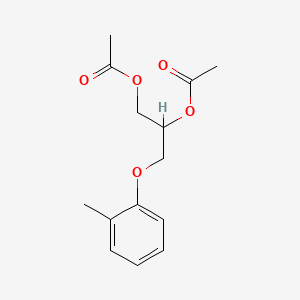
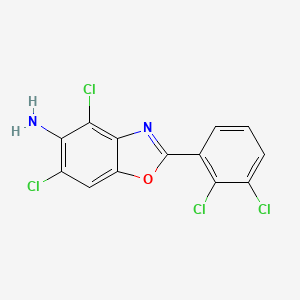
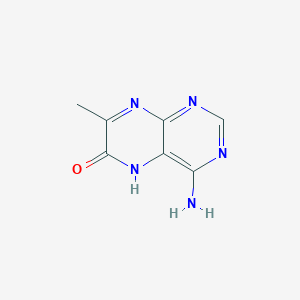
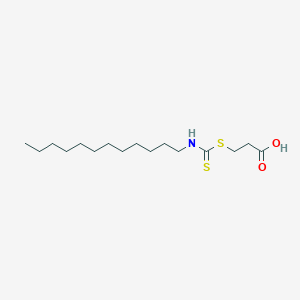
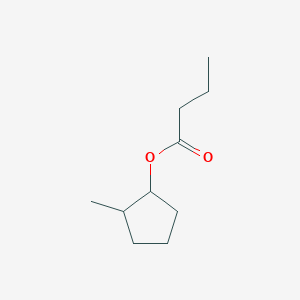
![1,4,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraen-10-one](/img/structure/B13793160.png)
![3-[3-(Dimethylcarbamoylamino)-5-methylphenyl]-1,1-dimethylurea](/img/structure/B13793175.png)
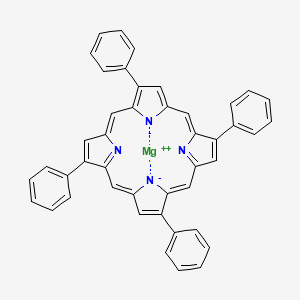
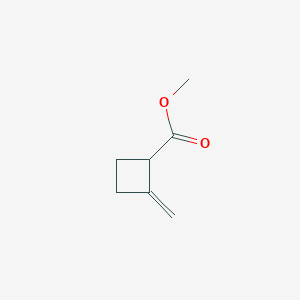
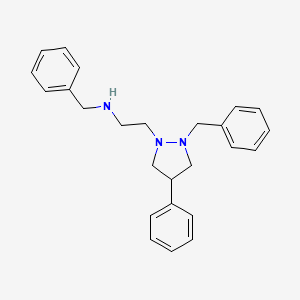
![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclohexen-1-YL)ethenyl]-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B13793188.png)
